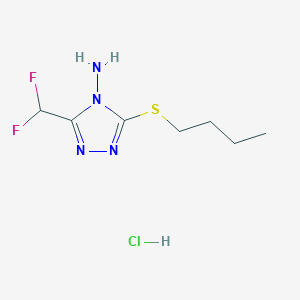

3-(Butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

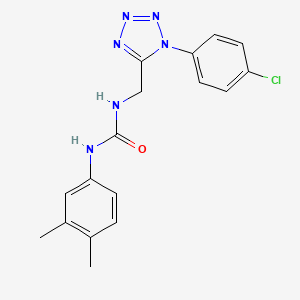

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . The compound also contains a difluoromethyl group, which has been the subject of extensive research due to its prevalence in pharmaceuticals and agrochemicals .

Synthesis Analysis

Difluoromethylation processes have seen significant advances, particularly in the formation of X–CF2H bonds where X can be C(sp), C(sp2), C(sp3), O, N, or S . These processes have benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis

While specific structural analysis for this compound is not available, the molecular structure of similar compounds has been studied using molecular electron density theory .Chemical Reactions Analysis

Difluoromethylation of C(sp2)–H bonds has been accomplished through Minisci-type radical chemistry . Additionally, a radical–radical cross-coupling strategy for direct difluoromethylation of the C(sp3)–H bond has been reported .Scientific Research Applications

Amino-1,2,4-Triazoles in Organic Synthesis

Amino-1,2,4-triazoles serve as fundamental raw materials for the fine organic synthesis industry, finding applications across various sectors including agriculture, pharmaceuticals, and material science. These compounds are utilized in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and corrosion inhibitors. Their versatility extends to the synthesis of analytical and flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, underpinning their broad utility in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Triazole Derivatives: Patent Review and Applications

Triazole derivatives, encompassing 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, are highlighted for their significant biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. Their importance in drug discovery is underscored by the exploration of new synthetic methods and biological evaluations, aiming to develop novel drugs to address emerging diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).

Reactivity and Applications of 1,2,4-Triazole-3-thione Derivatives

The antioxidant and antiradical activities of 1,2,4-triazole-3-thione derivatives, along with their positive impacts on patients exposed to high doses of radiation, are discussed. These compounds, compared to biogenic amino acids like cysteine, show promising pharmacological potential, illustrating the ongoing interest in their chemical transformations and applications across various fields (Kaplaushenko, 2019).

Biological Features of New 1,2,4-Triazole Derivatives

The exploration of biologically active 1,2,4-triazole derivatives, demonstrating a range of antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities, indicates a vibrant area of research. This diversity in biological activity signifies the potential of 1,2,4-triazole derivatives in developing new pharmaceuticals and therapeutic agents (Ohloblina, 2022).

Synthetic Routes for 1,2,3-Triazoles

The importance of 1,2,3-triazoles in drug discovery and material science is emphasized through their presence in various commercial drugs. The review of synthetic routes for 1,4-disubstituted 1,2,3-triazoles, highlighting the role of copper-catalyzed azide-alkyne cycloaddition, demonstrates the ongoing innovations in creating these compounds with broad biological activities (Kaushik et al., 2019).

Future Directions

properties

IUPAC Name |

3-butylsulfanyl-5-(difluoromethyl)-1,2,4-triazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2N4S.ClH/c1-2-3-4-14-7-12-11-6(5(8)9)13(7)10;/h5H,2-4,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZXOGIZQQKJII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(N1N)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2554824.png)

![4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline](/img/structure/B2554825.png)

![Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone](/img/structure/B2554827.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2554833.png)

![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2554836.png)

![N-[2-[1-(2-Methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2554837.png)

![6-(3-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2554839.png)

![2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2554844.png)

![6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2554846.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cycloheptylpropanamide](/img/structure/B2554847.png)